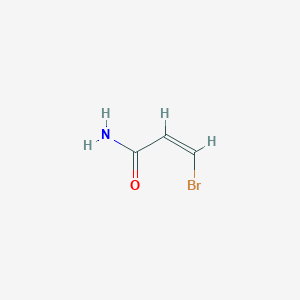
(2Z)-3-bromoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-bromoprop-2-enamide is an organic compound characterized by the presence of a bromine atom attached to a propenamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of Prop-2-enamide: : One common method involves the bromination of prop-2-enamide. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the addition of the bromine atom to the double bond of prop-2-enamide.
-
Industrial Production Methods: : Industrially, (2Z)-3-bromoprop-2-enamide can be synthesized through a controlled bromination process, ensuring high yield and purity. The reaction is often carried out in a solvent like dichloromethane (CH₂Cl₂) under controlled temperature conditions to prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : (2Z)-3-bromoprop-2-enamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), amine (NH₂⁻), or thiolate (RS⁻) ions.
-
Addition Reactions: : The compound can participate in addition reactions, particularly with nucleophiles, due to the presence of the double bond. For example, it can react with hydrogen bromide (HBr) to form 3,3-dibromopropanamide.
-
Oxidation and Reduction: : While less common, this compound can undergo oxidation to form corresponding acids or reduction to form amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium amide (KNH₂) in solvents like ethanol or liquid ammonia.
Addition Reactions: Hydrogen bromide (HBr) in an inert solvent like carbon tetrachloride (CCl₄).
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of substituted prop-2-enamides.
Addition: Formation of dibrominated compounds.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: (2Z)-3-bromoprop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry
Material Science: Utilized in the development of polymers and other advanced materials due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism by which (2Z)-3-bromoprop-2-enamide exerts its effects is primarily through its reactive bromine atom, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function or altering their activity. The molecular targets often include thiol groups in cysteine residues and amino groups in lysine residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-bromoprop-2-enamide: The E-isomer of the compound, differing in the spatial arrangement around the double bond.
3-chloroprop-2-enamide: Similar structure but with a chlorine atom instead of bromine.
3-iodoprop-2-enamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2Z)-3-bromoprop-2-enamide is unique due to its specific Z-configuration, which can influence its reactivity and interaction with other molecules. The presence of the bromine atom also imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions compared to its chlorine and iodine analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C3H4BrNO |
|---|---|
Poids moléculaire |
149.97 g/mol |
Nom IUPAC |
(Z)-3-bromoprop-2-enamide |
InChI |
InChI=1S/C3H4BrNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1- |
Clé InChI |
OSXBAMSLLBEUGB-UPHRSURJSA-N |
SMILES isomérique |
C(=C\Br)\C(=O)N |
SMILES canonique |
C(=CBr)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13517269.png)
![Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-olhydrochloride,trans](/img/structure/B13517276.png)
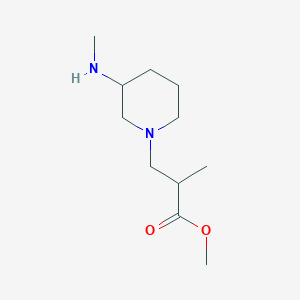


![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13517292.png)

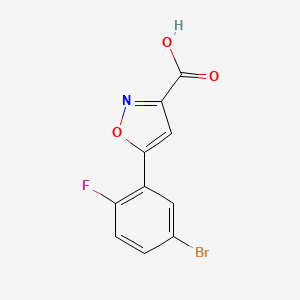
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13517332.png)

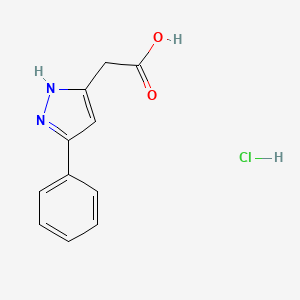
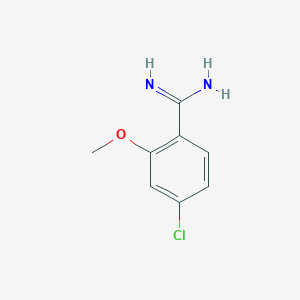

![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
